- 5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)
923283-54-9 structure
Product Name:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Número CAS:923283-54-9
MF:C6H9N3O2
Megavatios:155.154560804367
MDL:MFCD04969992
CID:737853
PubChem ID:4715109
Update Time:2024-10-26
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
- methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
- 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
- methyl 4-amino-2-methylpyrazole-3-carboxylate
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
- Z1198164939
- DTXSID50405829
- SCHEMBL1876572
- AS-47539
- 923283-54-9
- STK301303
- AKOS000310173
- ALBB-017927
- 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
- SY276006
- F14191
- methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
- CS-0096248
- EN300-204808
- MFCD04969992
- DB-114750
-
- MDL: MFCD04969992
- Renchi: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
- Clave inchi: WMYQZQLKVASMIV-UHFFFAOYSA-N
- Sonrisas: O=C(C1N(C)N=CC=1N)OC
Atributos calculados
- Calidad precisa: 155.069476538g/mol
- Masa isotópica única: 155.069476538g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 162
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.3
- Superficie del Polo topológico: 70.1Ų
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030217-250mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester |
923283-54-9 | 95% | 250mg |
£108.00 | 2022-02-28 | |
| Fluorochem | 030217-1g |
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester |
923283-54-9 | 95% | 1g |
£210.00 | 2022-02-28 | |
| Fluorochem | 030217-5g |
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester |
923283-54-9 | 95% | 5g |
£736.00 | 2022-02-28 | |
| TRC | M328485-25mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | M328485-50mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | M328485-100mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | M328485-250mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 250mg |
$98.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-50g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 50g |
¥22810.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-10g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 10g |
¥6730.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-25g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 25g |
¥12250.0 | 2021-09-08 |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 2 h, rt
Referencia
- Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 15 psi, rt
Referencia
- Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Iron , Calcium chloride Solvents: Ethanol , Water ; 3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt
Referencia
- Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Referencia
- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 40 psi, rt
Referencia
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents, Bioorganic & Medicinal Chemistry Letters, 2021, 41,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Referencia
- Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Referencia
- 8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 30 psi, rt
Referencia
- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 3 h, 25 °C
Referencia
- Preparation of tankyrase inhibitor for treating cancer, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 5 h, 30 psi, rt
Referencia
- Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Referencia
- Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; 30 min, rt; 3 h, 50 °C; overnight, rt
Referencia
- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid, Tetrahedron Letters, 2009, 50(22), 2624-2627
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 40 atm, rt
Referencia
- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 Pa, rt
Referencia
- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 6 h, rt
Referencia
- Preparation of pyrimidine derivatives as TGR5 agonists, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 55 psi, rt
Referencia
- Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation, World Intellectual Property Organization, , ,
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Literatura relevante
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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